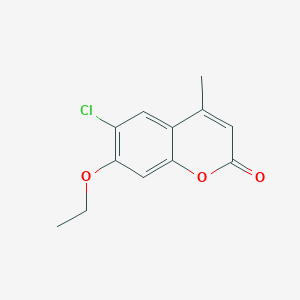
6-Chloro-7-ethoxy-4-methyl-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-ethoxy-4-methyl-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound has a molecular formula of C12H11ClO3 and is characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 7th position, and a methyl group at the 4th position on the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-ethoxy-4-methyl-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst such as boron trifluoride dihydrate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired coumarin derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pechmann condensation reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-ethoxy-4-methyl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-ethoxy-4-methyl-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, optical brighteners, and fluorescent probes
Mechanism of Action
The mechanism of action of 6-Chloro-7-ethoxy-4-methyl-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, thereby preventing bacterial replication, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Another coumarin derivative with similar structural features but different substituents.
7-Ethoxy-4-methyl-2H-chromen-2-one: Lacks the chloro group but shares the ethoxy and methyl groups.
Uniqueness
6-Chloro-7-ethoxy-4-methyl-chromen-2-one is unique due to the specific combination of chloro, ethoxy, and methyl groups on the chromen-2-one core. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11ClO3 |
|---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
6-chloro-7-ethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-3-15-11-6-10-8(5-9(11)13)7(2)4-12(14)16-10/h4-6H,3H2,1-2H3 |
InChI Key |
AHSGXZQKFAZMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)
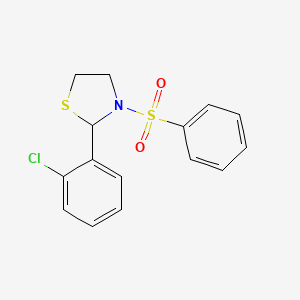
![2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11661834.png)
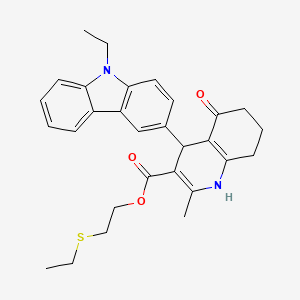
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)
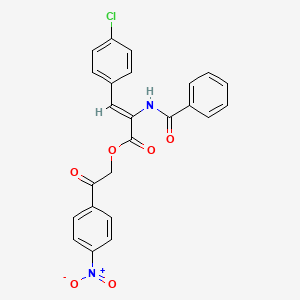
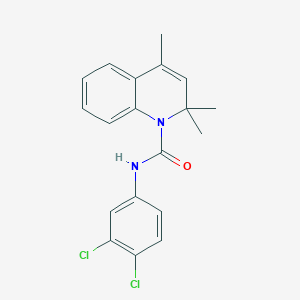
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661868.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine](/img/structure/B11661881.png)
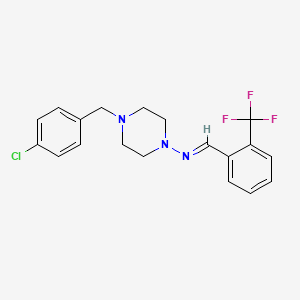
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661885.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11661889.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11661899.png)
